molecular formula C21H19N5O5S B15136926 Chitin synthase inhibitor 13

Chitin synthase inhibitor 13

Cat. No.: B15136926
M. Wt: 453.5 g/mol
InChI Key: HVBITJXHJATQKU-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chitin synthase inhibitor 13 is a compound that targets chitin synthase, an enzyme responsible for the synthesis of chitin. Chitin is a structural polysaccharide found in the cell walls of fungi, the exoskeletons of arthropods, and other organisms. Inhibiting chitin synthase can disrupt the formation of chitin, making chitin synthase inhibitors valuable in antifungal and insecticidal applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chitin synthase inhibitor 13 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes purification steps such as crystallization, filtration, and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Chitin synthase inhibitor 13 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

Scientific Research Applications

Chitin synthase inhibitor 13 has a wide range of scientific research applications, including:

Mechanism of Action

Chitin synthase inhibitor 13 exerts its effects by binding to the active site of chitin synthase, thereby preventing the enzyme from catalyzing the formation of chitin. This inhibition disrupts the structural integrity of the cell walls in fungi and the exoskeletons of insects, leading to their death. The molecular targets and pathways involved include the inhibition of chitin synthase activity and the subsequent disruption of chitin biosynthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chitin synthase inhibitor 13 is unique in its specific binding affinity and inhibitory potency compared to other chitin synthase inhibitors. Its distinct chemical structure allows for more effective inhibition of chitin synthase, making it a valuable compound in antifungal and insecticidal research .

Properties

Molecular Formula

C21H19N5O5S

Molecular Weight

453.5 g/mol

IUPAC Name

(E)-N-(4-nitrophenyl)-N'-(4-oxospiro[1,3-dihydroquinazoline-2,3'-thiolane]-6-yl)but-2-enediamide

InChI

InChI=1S/C21H19N5O5S/c27-18(22-13-1-4-15(5-2-13)26(30)31)7-8-19(28)23-14-3-6-17-16(11-14)20(29)25-21(24-17)9-10-32-12-21/h1-8,11,24H,9-10,12H2,(H,22,27)(H,23,28)(H,25,29)/b8-7+

InChI Key

HVBITJXHJATQKU-BQYQJAHWSA-N

Isomeric SMILES

C1CSCC12NC3=C(C=C(C=C3)NC(=O)/C=C/C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2

Canonical SMILES

C1CSCC12NC3=C(C=C(C=C3)NC(=O)C=CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.